An In-depth Technical Guide to the Chemical Properties of Boc-D-asp-NH2
An In-depth Technical Guide to the Chemical Properties of Boc-D-asp-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-D-aspartic acid α-amide, commonly referred to as Boc-D-asp-NH2 or Boc-D-isoasparagine, is a pivotal amino acid derivative extensively utilized in peptide synthesis and neurobiological research. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of D-aspartic acid amide enhances its stability and solubility, rendering it an invaluable building block for the synthesis of complex peptides and other biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to Boc-D-asp-NH2, along with its applications in neuroscience, particularly in the study of glutamate receptor signaling pathways.
Core Chemical Properties
Boc-D-asp-NH2 is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₁₆N₂O₅ | [1][2][3] |
| Molecular Weight | 232.23 g/mol | [2][3] |
| CAS Number | 200282-47-9 | [1][2][3] |
| Melting Point | 103 - 109 °C | [1] |
| Optical Rotation | [α]²⁵/D = -16 ± 1° (c=1 in MeOH) | [1] |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 97% | [2] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis and Stability
The synthesis of Boc-D-asp-NH2 involves the protection of the α-amino group of D-aspartic acid amide with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting D-aspartic acid amide with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
General Experimental Protocol for Boc Protection
Materials:
-
D-aspartic acid amide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
1,4-Dioxane and water (as solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve D-aspartic acid amide and sodium carbonate in a mixture of water and 1,4-dioxane.
-
Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude Boc-D-asp-NH2 can be further purified by crystallization or column chromatography.[4][5]
Synthesis of Boc-D-asp-NH2
Stability
The Boc protecting group is known for its stability under a wide range of conditions, making it a versatile choice in multi-step organic synthesis.
-
Basic and Nucleophilic Conditions: The Boc group is highly stable in the presence of bases and various nucleophiles. This allows for the selective deprotection of other protecting groups, such as Fmoc, without affecting the Boc group.[6][7]
-
Acidic Conditions: The Boc group is labile to acidic conditions and can be readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[6] This acid-lability is the cornerstone of its use as a protecting group.
-
Thermal Stability: The Boc group is generally stable at moderate temperatures. However, prolonged exposure to high temperatures, especially in the presence of acidic or basic catalysts, can lead to its cleavage.[8]
Solubility Profile
The introduction of the lipophilic Boc group generally enhances the solubility of amino acids in organic solvents. While specific quantitative solubility data for Boc-D-asp-NH2 is not widely published, a qualitative assessment of its solubility in common laboratory solvents is provided below.
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
It is important to note that the solubility can be influenced by factors such as temperature and the crystalline form of the compound. For quantitative applications, it is recommended to determine the solubility experimentally under the specific conditions of use.[9][10]
Analytical Methods
The purity and identity of Boc-D-asp-NH2 are typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the chemical and enantiomeric purity of Boc-D-asp-NH2.
General HPLC Method for Purity Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is typically employed.
-
Detection: UV detection at a wavelength around 210-220 nm is suitable for detecting the amide and carbamate chromophores.
HPLC Method for Enantiomeric Purity Analysis: To determine the enantiomeric excess of Boc-D-asp-NH2, a chiral stationary phase (CSP) is required. Alternatively, pre-column derivatization with a chiral reagent can be performed, followed by separation on a standard reversed-phase column.[11][12][][14][15]
HPLC Analysis Workflow
Role in Neuroscience and Signaling Pathways
Due to its structural similarity to the endogenous neurotransmitter L-aspartate, Boc-D-asp-NH2 and its parent compound, D-aspartic acid, are valuable tools in neuroscience research, particularly in the study of excitatory neurotransmission mediated by glutamate receptors.
Modulation of Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The iGluRs include N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[16][17]
D-aspartate has been shown to be an agonist at the NMDA receptor.[18] By using Boc-D-asp-NH2 in peptide synthesis, researchers can create peptides that may modulate NMDA receptor activity, thereby influencing synaptic plasticity, learning, and memory. The Boc protecting group allows for the controlled incorporation of the D-aspartic acid amide moiety into peptide sequences, which can then be tested for their effects on neuronal signaling.
Furthermore, studies have indicated that D-aspartate can also interact with AMPA receptors, acting as a competitive antagonist.[18] This dual activity at two major types of glutamate receptors makes D-aspartate and its derivatives, like Boc-D-asp-NH2, interesting probes for dissecting the complex signaling pathways involved in excitatory neurotransmission.
Modulation of Glutamate Receptors
Conclusion
Boc-D-asp-NH2 is a chemically stable and versatile derivative of D-aspartic acid amide that plays a crucial role in the synthesis of peptides for pharmaceutical and research applications. Its well-defined chemical properties, coupled with its utility in probing glutamate receptor signaling pathways, make it an indispensable tool for researchers and scientists in the fields of medicinal chemistry and neuroscience. A thorough understanding of its synthesis, stability, and analytical characterization is essential for its effective application in the development of novel therapeutics and the advancement of our understanding of neurobiology.
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- 4. Boc-D-Asparagine | 75647-01-7 [m.chemicalbook.com]
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- 6. benchchem.com [benchchem.com]
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- 14. benchchem.com [benchchem.com]
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- 16. mdpi.com [mdpi.com]
- 17. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
